2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide
Description
Properties
IUPAC Name |
2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-5-23-16-8-6-7-9-17(16)28(25,26)22-20(23)27-12-18(24)21-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNKSKJYYPLEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators.
Mode of Action
The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are often attributed to various functional groups attached to the ring. For instance, a halo group at the 7 and 8 positions of the ring has been associated with active compounds.
Biological Activity
2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide is a synthetic compound belonging to the class of benzo[e][1,2,4]thiadiazine derivatives. Its unique structure combines a thiadiazine core with various functional groups, suggesting potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 417.5 g/mol. The compound features a benzo[e][1,2,4]thiadiazine ring system that is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 1031977-00-0 |
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various gram-positive and gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antimicrobial capabilities.
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazine derivatives has been documented in several studies. Compounds within this class have demonstrated non-steroidal anti-inflammatory activity, which could be attributed to their ability to inhibit cyclooxygenase enzymes involved in inflammatory pathways . This raises the possibility that this compound may also exert anti-inflammatory effects.
Cytotoxicity and Anticancer Potential
Some studies have indicated that benzo[e][1,2,4]thiadiazine derivatives can exhibit cytotoxicity against cancer cell lines. For example, compounds with similar scaffolds have shown selective activity against human cancer cells while sparing normal cells . This suggests a potential for further exploration of this compound in cancer therapy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from substituted thiadiazines and acetamides . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Pharmacological Studies
A study on related thiadiazine compounds reported significant analgesic and anti-inflammatory activities through various in vivo models . These findings support the hypothesis that this compound may also exhibit similar biological activities.
Comparison with Similar Compounds
Alkyl Chain Variations
- 2-[(4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide (CAS: 893790-22-2) : Key Difference: Replaces the ethyl group at position 4 of the thiadiazine ring with a butyl chain.
Halogen Substitutions
- Methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate (CAS: 886957-09-1) :
- Key Difference : Introduces a fluorine atom at position 7 of the benzene ring and a methyl ester instead of the mesityl-acetamide group.
- Impact : Fluorine enhances electronegativity and metabolic stability. The ester group may serve as a prodrug moiety for improved bioavailability.
Acetamide Substituent Variations
Aryl Group Modifications
- N-(4-Chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide (CAS: 1031956-21-4) :
- Key Difference : Substitutes the mesityl group with a 4-chloro-2-fluorophenyl moiety.
- Impact : Halogenated aryl groups often enhance binding affinity to target proteins (e.g., enzymes or receptors) but may increase toxicity risks.
- Molecular Weight : 427.9 g/mol (vs. 389.5 g/mol for the target compound), reflecting the addition of Cl and F atoms.
Triazole Hybrids
- 2-((7-(4-Ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide (CAS: 921538-13-8) : Key Difference: Incorporates an imidazo-triazole ring fused to the thiadiazine core.
Comparative Data Table
Research Findings and Implications
- Lipophilicity vs. Bioavailability : Longer alkyl chains (e.g., butyl in ) increase lipophilicity but may reduce solubility, necessitating formulation optimizations.
- Halogen Effects : Fluorine and chlorine substitutions () improve metabolic stability and target affinity but require toxicity profiling.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like the benzo[e][1,2,4]thiadiazine core are synthesized via cyclization of substituted anilines with sulfur-containing reagents. The thioacetamide moiety is introduced via reaction of chloroacetyl chloride with thiol-containing intermediates under basic conditions (e.g., triethylamine in 1,4-dioxane) . Final purification often employs recrystallization or column chromatography.
- Validation : Reaction progress is monitored via TLC, and intermediates are characterized using melting point analysis, IR spectroscopy, and elemental analysis .
Q. How is structural confirmation achieved for this compound and its intermediates?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR are critical for confirming substituent positions and stereochemistry. For example, aromatic protons in the mesityl group appear as distinct singlets in -NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Crystal structures resolved via SHELXL software validate bond lengths, angles, and packing arrangements .
Q. What experimental protocols are used to assess purity and stability?
- Purity : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies impurities. Melting point consistency (±1°C) across batches is also indicative .
- Stability : Accelerated stability studies under varying pH, temperature, and light exposure are conducted. Degradation products are profiled using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this compound?
- Approach :
- Analog Synthesis : Introduce substituents at the 4-ethyl or mesityl positions to modulate electronic/steric effects. For example, fluorination of the benzothiadiazine ring alters electron-withdrawing properties .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity. Correlate activity with substituent Hammett constants or logP values .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC values may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
- Solution : Standardize protocols (e.g., ATP concentration fixed at 1 mM) and include positive controls (e.g., staurosporine for kinase inhibition). Cross-validate using orthogonal assays (e.g., cellular proliferation vs. enzymatic activity) .
- Statistical Tools : Apply Bland-Altman plots or Cohen’s kappa to assess inter-assay reproducibility .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methods :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., COX-2). Focus on interactions with catalytic residues (e.g., Arg120 in COX-2) .
- ADMET Prediction : Tools like SwissADME estimate logS (solubility), CYP450 inhibition, and blood-brain barrier permeability. For instance, reducing logP via polar substituents may enhance aqueous solubility .
Methodological Considerations
- Crystallography : For novel derivatives, collect X-ray data at 100 K using a synchrotron source. Refinement in SHELXL integrates anisotropic displacement parameters and resolves disorder .
- Synthetic Reproducibility : Document reaction parameters (e.g., cooling rate during exothermic steps) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
